Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
Overview
Description
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide, also known as flufenacet-alcohol, is primarily used as a selective herbicide . The primary targets of this compound are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .
Mode of Action
The mode of action of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFA) in plants . This disruption of cell division prevents the growth of targeted weeds .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of VLCFA. The inhibition of this pathway disrupts cell division, leading to the death of the targeted weeds . Additionally, resistance to this compound can evolve due to enhanced glutathione transferase (GST) activity in certain weed populations .
Pharmacokinetics
It is known that the compound is moderately soluble in water .
Result of Action
The molecular and cellular effects of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide’s action result in the death of the targeted weeds. By inhibiting the synthesis of VLCFA, the compound disrupts cell division, preventing the growth of the weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide. For instance, the compound’s persistence in soil and water/sediment systems can be influenced by environmental conditions . Additionally, the compound’s efficacy can be affected by the presence of GST inhibitors in certain weed populations .
Biochemical Analysis
Biochemical Properties
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in its application.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISGISSUGUGJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041571 | |
Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54041-17-7 | |
Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54041-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054041177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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